Methyl 3-bromo-6-chloropyrazine-2-carboxylate
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Overview
Description
“Methyl 3-bromo-6-chloropyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a white to yellow-brown or yellow-green solid . The IUPAC name for this compound is methyl 6-bromo-3-chloro-2-pyrazinecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-6-chloropyrazine-2-carboxylate” can be represented by the SMILES stringBrC1=NC=C (Cl)N=C1C (OC)=O
. The InChI code for this compound is 1S/C6H4BrClN2O2/c1-12-6 (11)4-5 (7)9-2-3 (8)10-4/h2H,1H3
. Physical And Chemical Properties Analysis
“Methyl 3-bromo-6-chloropyrazine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 251.47 g/mol . The compound’s exact mass and monoisotopic mass are 249.91447 g/mol . It has a complexity of 181 .Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives : Methyl 3-bromo-6-chloropyrazine-2-carboxylate derivatives have been synthesized for biological evaluations. For example, substituted pyrazinecarboxamides, involving various substituted aminothiazoles or anilines, showed significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Pesticidal Activities : Novel anthranilic diamide derivatives containing pyridylpyrazole motifs, which are structurally related to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, have shown modest insecticidal and fungicidal activities against specific strains of armyworm and fungi (Liu et al., 2018).
Chemical Synthesis of Intermediates : This compound has been used in the synthesis of other chemical intermediates. For instance, Scrowston and Shaw (1976) explored its reactivity in producing various thiopyrano-compounds, highlighting its versatility in synthetic organic chemistry (Scrowston & Shaw, 1976).
Preparation Strategies : Research by Fox et al. (2018) outlines strategies for the preparation of substituted 3-bromo- and 3-chloropyrazoles, demonstrating the compound's role in developing new synthetic methodologies (Fox, Schmidt, & Eastgate, 2018).
Immunomodulatory and Anticancer Activities : Novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, structurally related to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, have shown immunomodulatory and anticancer activities, suggesting potential in medicinal chemistry (Abdel‐Aziz et al., 2009).
Halogen Exchange in Heterocycles : Studies on silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including chloropyrazines, are relevant for understanding the chemical behavior of Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Schlosser & Cottet, 2002).
Effect on Flavonolignan Production : The compound's derivatives influenced flavonolignan production in Silybum marianum culture, highlighting its potential application in biotechnology (Tumova et al., 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-6-chloropyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXNFNZKQGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718759 |
Source
|
Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
CAS RN |
13457-28-8 |
Source
|
Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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